Quinoline, 2-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-4-methyl-

Description

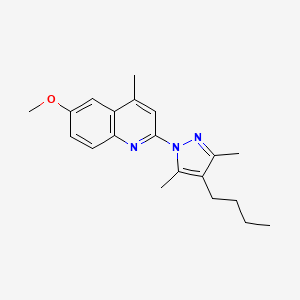

The compound Quinoline, 2-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-4-methyl- (CAS: 108936-75-0) is a quinoline derivative featuring a pyrazole substituent at the 2-position of the quinoline core. Its molecular formula is C₂₀H₂₅N₃O, with a molecular weight of 323.43 g/mol. Key structural features include:

- A 6-methoxy and 4-methyl group on the quinoline ring.

- A 1H-pyrazole moiety substituted with a 4-butyl group and 3,5-dimethyl groups.

Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, analogous to methods described for pyrazole-containing compounds (e.g., reflux with malononitrile or ethyl cyanoacetate in 1,4-dioxane) .

Properties

CAS No. |

108936-75-0 |

|---|---|

Molecular Formula |

C20H25N3O |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(4-butyl-3,5-dimethylpyrazol-1-yl)-6-methoxy-4-methylquinoline |

InChI |

InChI=1S/C20H25N3O/c1-6-7-8-17-14(3)22-23(15(17)4)20-11-13(2)18-12-16(24-5)9-10-19(18)21-20/h9-12H,6-8H2,1-5H3 |

InChI Key |

BKBJCVZGVLXXLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N(N=C1C)C2=NC3=C(C=C(C=C3)OC)C(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is Quinoline, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-4-methyl- (CAS: 71509-00-7, C₁₆H₁₇N₃O), which shares the quinoline core and pyrazole substituent but lacks the 4-butyl group . Other compounds with the same molecular formula (C₂₀H₂₅N₃O) include:

- 1-Piperazineacetamide, N-(diphenylmethyl)-4-methyl- (CAS: 37390-28-6): A piperazine derivative with distinct pharmacological implications.

- 11H-Dibenzo[b,e][1,4]diazepin-11-one, 5-[3-(diethylamino)propyl]-5,10-dihydro- (CAS: 13961-22-3): A diazepinone scaffold with unrelated biological targets .

Table 1: Structural Comparison of Quinoline Derivatives

| CAS Number | Molecular Formula | Substituents on Quinoline | Substituents on Pyrazole | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 108936-75-0 | C₂₀H₂₅N₃O | 6-methoxy, 4-methyl | 4-butyl, 3,5-dimethyl | 323.43 |

| 71509-00-7 | C₁₆H₁₇N₃O | 6-methoxy, 4-methyl | 3,5-dimethyl (no butyl) | 267.33 |

Impact of Structural Differences

(a) Physicochemical Properties

- Molecular Weight : The butyl group contributes to a 56.1 g/mol increase in molecular weight, which may affect crystallization behavior and solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing quinoline derivatives with pyrazole substituents?

- Methodology : The synthesis of quinoline-pyrazole hybrids typically involves condensation reactions between substituted hydrazines and ketones, followed by cyclization. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole with quinoline precursors in ethanol under controlled pH conditions yields the target compound . Alternative methods include Skraup or Friedländer reactions for quinoline ring formation, with subsequent functionalization via nucleophilic substitution or cross-coupling reactions .

- Key Considerations : Solvent choice (e.g., ethanol for reflux) and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling) significantly impact yield and regioselectivity .

Q. What analytical techniques are critical for confirming the structural integrity of synthesized quinoline-pyrazole hybrids?

- Methodology :

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., methoxy group at C6, butyl chain at pyrazole-C4) .

- HRMS : Validates molecular mass and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for diastereomeric pyrazoline intermediates .

Q. What pharmacological screening methodologies are recommended for assessing the bioactivity of this quinoline derivative?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory tests : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-4-methylquinoline?

- Methodology :

- Solvent optimization : Replace ethanol with DMF for higher polarity, improving solubility of aromatic intermediates .

- Catalyst tuning : Use Pd(OAc)₂ with PCy₃ ligands to enhance cross-coupling efficiency in quinoline functionalization .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Q. How should researchers address contradictions in biological activity data across studies on similar quinoline derivatives?

- Methodology :

- Meta-analysis : Compile IC₅₀ values from peer-reviewed studies (e.g., antimicrobial data from vs. ) to identify trends in substituent effects.

- Structural benchmarking : Overlay crystallographic data (e.g., pyrazole ring conformation ) with molecular docking results to explain potency variations.

Q. What strategies resolve regioselectivity challenges during pyrazole-quinoline coupling?

- Methodology :

- Computational modeling : DFT calculations predict preferential attack at quinoline-C2 due to electron-deficient pyrazole-C1 .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on quinoline-N1 to direct coupling to the desired position .

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.